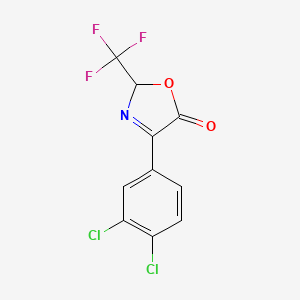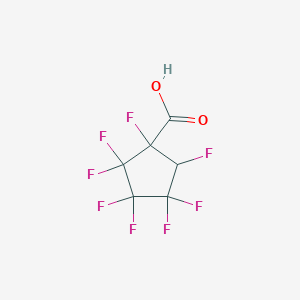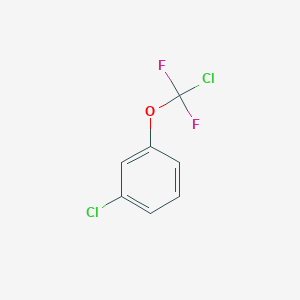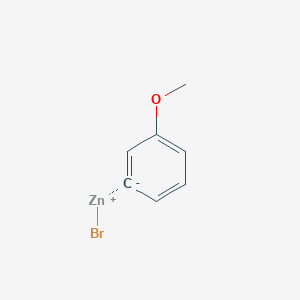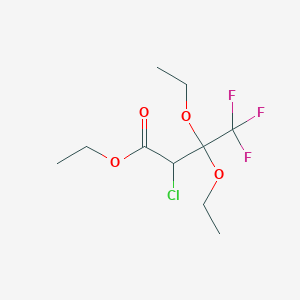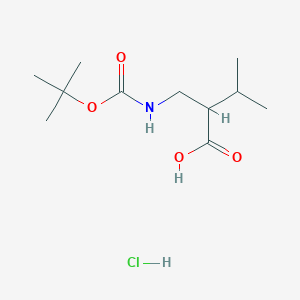
Bis(4-methylfluoren-9-yl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methylfluoren-9-yl)dimethylsilane (BMFDMS) is a silyl-based organic compound that is widely used in a variety of scientific research applications. BMFDMS is a fluorinated alkyl silane and is composed of two methyl groups and two fluoren-9-yl groups. This compound has been found to be useful in many research applications due to its stability, biocompatibility, and low toxicity. It is also relatively easy to synthesize and can be used in a variety of ways.
Wissenschaftliche Forschungsanwendungen
Bis(4-methylfluoren-9-yl)dimethylsilane has been found to be useful in a variety of scientific research applications. It has been used in the synthesis of polymers, and it has also been used as a reagent for the synthesis of other compounds. It has also been used in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. Additionally, Bis(4-methylfluoren-9-yl)dimethylsilane has been found to be useful in the synthesis of nanomaterials and nanostructures.
Wirkmechanismus
The mechanism of action of Bis(4-methylfluoren-9-yl)dimethylsilane is not entirely understood, but it is believed to involve the formation of a silyl-based intermediate. This intermediate is formed when the dimethylsulfoxide and the 4-methylfluoren-9-yl chloride react to form a dimethylsilane derivative. This intermediate then reacts with the dimethylchlorosilane to form the Bis(4-methylfluoren-9-yl)dimethylsilane.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bis(4-methylfluoren-9-yl)dimethylsilane are not well understood, but it is believed to be non-toxic and biocompatible. It is also believed to be relatively stable and has been found to be useful in a variety of research applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Bis(4-methylfluoren-9-yl)dimethylsilane in lab experiments is its stability and low toxicity. It is also relatively easy to synthesize and can be used in a variety of ways. However, there are some limitations to using Bis(4-methylfluoren-9-yl)dimethylsilane in lab experiments. For example, it is not always easy to obtain pure samples of this compound and it can be difficult to control the reaction conditions.
Zukünftige Richtungen
There are a number of potential future directions for the use of Bis(4-methylfluoren-9-yl)dimethylsilane in scientific research. For example, it could be used in the synthesis of polymers with enhanced properties, such as increased thermal stability or increased solubility in organic solvents. Additionally, it could be used in the synthesis of nanomaterials and nanostructures with improved properties. Bis(4-methylfluoren-9-yl)dimethylsilane could also be used in the development of new pharmaceuticals and agrochemicals. Finally, Bis(4-methylfluoren-9-yl)dimethylsilane could be used in the development of new analytical techniques, such as mass spectrometry or chromatography.
Synthesemethoden
The synthesis of Bis(4-methylfluoren-9-yl)dimethylsilane involves a few steps and requires the use of a few chemicals. The first step is to combine 4-methylfluoren-9-yl chloride and dimethylsulfoxide in a reaction vessel. This reaction is then heated to a temperature of 80°C and stirred for a period of time. This reaction will form a dimethylsilane derivative. The next step is to add dimethylchlorosilane to the reaction mixture, and this will result in the formation of Bis(4-methylfluoren-9-yl)dimethylsilane. The reaction is then heated to a temperature of 120°C and stirred for a period of time. The final step is to cool the reaction mixture and filter the product, which will result in a pure sample of Bis(4-methylfluoren-9-yl)dimethylsilane.
Eigenschaften
IUPAC Name |
dimethyl-bis(4-methyl-9H-fluoren-9-yl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28Si/c1-19-11-9-17-25-27(19)21-13-5-7-15-23(21)29(25)31(3,4)30-24-16-8-6-14-22(24)28-20(2)12-10-18-26(28)30/h5-18,29-30H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSVLTKWVMFFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C3=CC=CC=C32)[Si](C)(C)C4C5=CC=CC=C5C6=C(C=CC=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methylfluoren-9-yl)dimethylsilane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Poly[3-(octylthio)thiophene-2,5-diyl]](/img/structure/B6360100.png)


![2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6360124.png)

